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Compound of Interest

Compound Name: Dillapiol

Cat. No.: B7784854 Get Quote

A comprehensive analysis of dillapiol and its analogues reveals key structural modifications

that significantly influence their biological activities. This guide provides a comparative overview

of their anti-inflammatory, insecticidal, antileishmanial, anticancer, and antimicrobial properties,

supported by experimental data and detailed methodologies to aid researchers in drug

discovery and development.

Dillapiol, a naturally occurring phenylpropanoid, has garnered considerable interest in the

scientific community as a versatile scaffold for the development of novel therapeutic agents.

Modifications to its core structure, particularly at the allyl side chain, have yielded a range of

analogues with modulated biological activities. This guide synthesizes findings from various

studies to present a clear structure-activity relationship (SAR) for dillapiol and its key

derivatives, di-hydrodillapiole and isodillapiole.

Comparative Analysis of Biological Activity
The biological efficacy of dillapiol analogues is intricately linked to their chemical structures.

The saturation of the allyl side chain to a propyl group in di-hydrodillapiole or the isomerization

of the double bond in isodillapiole leads to significant changes in their pharmacological

profiles.
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In vivo studies using the carrageenan-induced rat paw edema model have been pivotal in

elucidating the anti-inflammatory potential of dillapiol and its analogues.

Table 1: Comparison of Anti-inflammatory Activity of Dillapiol Analogues

Compound Structure
Maximum
Inhibition of
Edema (%)

Time of Max.
Inhibition
(hours)

Key SAR
Insights

Dillapiol

5-allyl-6,7-

dimethoxy-1,3-

benzodioxole

35 1

The parent

compound

exhibits

moderate

activity.[1]

Di-hydrodillapiole

5-propyl-6,7-

dimethoxy-1,3-

benzodioxole

42 1

Saturation of the

allyl side chain to

a propyl group

enhances anti-

inflammatory

activity.[1]

Isodillapiole

5-(prop-1-en-1-

yl)-6,7-

dimethoxy-1,3-

benzodioxole

Very weak

activity
-

Isomerization of

the double bond

in the side chain

significantly

reduces anti-

inflammatory

action.[1]
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Dillapiol Analogues
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(5-(prop-1-en-1-yl)-6,7-dimethoxy-1,3-benzodioxole)
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Caption: Chemical structures of dillapiol and its key analogues.

Insecticidal and Synergistic Activity
Dillapiol and its derivatives have demonstrated significant insecticidal properties and can act

as synergists, enhancing the efficacy of other insecticides by inhibiting insect metabolic

enzymes like cytochrome P450.

Table 2: Insecticidal and Synergistic Activity of Dillapiol Analogues
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Compound/Mi
xture

Target Insect Activity Metric Value
Key SAR
Insights

Dillapiol
Aedes aegypti

(adults)
Mortality (%)

100 (at 0.57

µg/cm²)

Potent adulticidal

activity.

Isodillapiole
Aedes aegypti

(adults)
Mortality (%)

100 (at 0.57

µg/cm²)

Isomerization of

the double bond

maintains high

insecticidal

activity.

Dillapiole +

Pyrethroids
Mosquitoes Synergism

Significant

increase in

mortality

Dillapiole

enhances the

efficacy of

pyrethroid

insecticides.

Dillapiole
Tribolium

castaneum

Synergism

Factor (with

pyrethrins)

2.0

Acts as a

synergist for

pyrethrins

against flour

beetles.

Antileishmanial Activity
In vitro studies have highlighted the potential of dillapiol and its analogues as antileishmanial

agents, although their efficacy varies with structural changes.

Table 3: Antileishmanial Activity of Dillapiol Analogues
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Compound
Leishmania
amazonensis IC₅₀
(µM)

Leishmania
brasiliensis IC₅₀
(µM)

Key SAR Insights

Dillapiol 69.3 59.4

The parent compound

shows the highest

activity.

Di-hydrodillapiole 99.9 90.5

Saturation of the side

chain decreases

antileishmanial

activity.

Isodillapiole 122.9 109.8

Isomerization of the

double bond also

leads to a reduction in

activity.

Anticancer Activity
Research into the anticancer properties of dillapiol has shown promising results against

various cancer cell lines. However, comparative data for its analogues is limited.

Table 4: Anticancer Activity of Dillapiol

Compound Cell Line Activity Metric Value (µM) Key Insights

Dillapiole

RPMI 2650

(Human nasal

squamous cell

carcinoma)

IC₅₀ 46

Exhibits selective

cytotoxicity

towards cancer

cells over normal

cells.[2]

Dillapiole
MCF-7 (Human

breast cancer)
IC₅₀ (72h) 63.1

Cytotoxic effect

is dose and time-

dependent.
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Dillapiol has demonstrated activity against various bacterial and fungal strains. Data on its

analogues remains scarce.

Table 5: Antimicrobial Activity of Dillapiol

Compound Microorganism Activity Metric Value (µg/mL) Key Insights

Dillapiole
Staphylococcus

aureus
MIC 1000

Less effective

than the

essential oil from

which it is

derived,

suggesting

synergistic

effects with other

oil components.

[3]

Dillapiole Various Fungi
Mycelial Growth

Inhibition

100% at 0.4

µg/mL

Broad-spectrum

antifungal activity

against

economically

important fungi.

[4]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

Synthesis of Dillapiol Analogues
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Dillapiole

Reduction
(NaBH₄, NiCl₂·6H₂O, Methanol)

Isomerization
(KOH, Butanol)

Di-hydrodillapiole

Isodillapiole
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Caption: General workflow for the synthesis of dillapiol analogues.

Di-hydrodillapiole (Reduction): Dillapiole is dissolved in methanol, followed by the addition

of sodium borohydride (NaBH₄) and nickel(II) chloride hexahydrate (NiCl₂·6H₂O). The

mixture is refluxed with constant stirring for 24 hours. After cooling, the reaction mixture is

filtered, and the solvent is removed under reduced pressure. The crude product is then

purified by column chromatography.

Isodillapiole (Isomerization): Dillapiole is dissolved in butanol containing potassium

hydroxide (KOH). The reaction mixture is heated to reflux with constant stirring for 24 hours.

After cooling, the product is purified.
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Animal Acclimatization

Administration of Test Compound/
Vehicle (Oral/IP)
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Calculation of Edema Inhibition (%)
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Caption: Workflow for the carrageenan-induced rat paw edema assay.

This in vivo assay is a standard model for evaluating acute inflammation. Male Wistar rats are

typically used. One hour after oral or intraperitoneal administration of the test compound or

vehicle, a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar

region of the right hind paw. The paw volume is measured using a plethysmometer at regular

intervals. The percentage inhibition of edema is calculated for each group relative to the control

group.

In Vitro Antileishmanial Activity Assay
Parasite Culture:Leishmania promastigotes are cultured in a suitable medium.

Assay Procedure: Promastigotes in the logarithmic growth phase are seeded into 96-well

plates. Test compounds are added at various concentrations. A standard antileishmanial drug
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(e.g., pentamidine) and a vehicle-treated group serve as positive and negative controls,

respectively.

Incubation: The plates are incubated at 26°C for 48 or 72 hours.

Viability Assessment: Parasite viability is determined using a colorimetric method, such as

the MTT assay, which measures metabolic activity. The IC₅₀ value is then calculated.

Proposed Anti-inflammatory Signaling Pathway
Dillapiole and its analogues are thought to exert their anti-inflammatory effects by modulating

key signaling pathways involved in the inflammatory response.

Dillapiole Analogues

MAPK Pathway

Inhibition

NF-κB Pathway

Inhibition

iNOS Expression COX-2 Expression

Pro-inflammatory Mediators
(e.g., NO, Prostaglandins)

Click to download full resolution via product page

Caption: Proposed anti-inflammatory signaling pathway of dillapiol analogues.

Conclusion
The structure-activity relationship of dillapiol analogues demonstrates that even minor

structural modifications can lead to significant changes in biological activity. Saturation of the

allyl side chain in di-hydrodillapiole generally enhances anti-inflammatory activity but reduces
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antileishmanial efficacy. Isomerization of the double bond in isodillapiole tends to decrease

both anti-inflammatory and antileishmanial activities, while maintaining potent insecticidal

effects. The data presented in this guide underscores the importance of the allyl side chain in

modulating the diverse biological properties of the dillapiol scaffold and provides a valuable

resource for the rational design of new and more potent therapeutic agents. Further

comparative studies, particularly in the areas of anticancer and antimicrobial activities, are

warranted to fully explore the therapeutic potential of this versatile class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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